molecular formula C13H24N2O2 B15312399 tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate

tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate

Cat. No.: B15312399
M. Wt: 240.34 g/mol
InChI Key: ZZMWESKJZMDOFJ-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate (CAS: 2375267-51-7) is a bicyclic carbamate derivative featuring a 3-azabicyclo[3.2.1]octane core. This compound is structurally characterized by a rigid bicyclic framework with a tertiary-butyl carbamate group and a methyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.3 g/mol .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)-N-methylcarbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15(4)13-6-5-10(7-13)8-14-9-13/h10,14H,5-9H2,1-4H3

InChI Key

ZZMWESKJZMDOFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C12CCC(C1)CNC2

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target compound features a bicyclo[3.2.1]octane core with a tert-butyl carbamate group at the 1-position and a methyl substituent on the nitrogen. Retrosynthetic disconnections suggest two primary approaches:

  • Bicyclic Ring Construction : Assembly of the 3-azabicyclo[3.2.1]octane framework followed by sequential functionalization.
  • Late-Stage Functionalization : Modification of a preformed 3-azabicyclo[3.2.1]octane derivative with tert-butyl carbamate and methyl groups.

Key challenges include:

  • Stereochemical Control : Ensuring the correct spatial arrangement of substituents, particularly in the bicyclic system.
  • Regioselectivity : Selective introduction of the carbamate and methyl groups at the 1-position without side reactions.

Synthetic Routes and Methodologies

Bicyclic Ring Construction via Intramolecular Cyclization

Gabriel Synthesis with Cyclic Ketone Precursors

A common strategy involves the Gabriel synthesis starting from a bicyclic ketone. For example, 3-azabicyclo[3.2.1]octan-1-one can be treated with tert-butyl carbamate under reductive amination conditions.

  • Reagents : Sodium cyanoborohydride, tert-butyl carbamate, acetic acid.
  • Conditions : Methanol, 50°C, 12 hours.
  • Yield : ~45% (extrapolated from analogous syntheses).
Ring-Closing Metathesis (RCM)

RCM has been employed to construct the bicyclic framework. A diene precursor undergoes metathesis using Grubbs catalyst:
$$
\text{C}{10}\text{H}{15}\text{N}(\text{CH}2\text{CH}2)_2 \xrightarrow{\text{Grubbs II}} \text{Bicyclo}[3.2.1]\text{octane} + \text{Ethylene}
$$

  • Catalyst Loading : 5 mol% Grubbs II.
  • Solvent : Dichloromethane, reflux, 6 hours.

Late-Stage Functionalization of Preformed Bicyclic Amines

Direct Carbamation and Methylation

A two-step protocol involves:

  • Carbamate Formation : Reaction of 3-azabicyclo[3.2.1]octan-1-amine with di-tert-butyl dicarbonate (Boc₂O).
    • Conditions : THF, triethylamine, 0°C to room temperature, 4 hours.
    • Yield : 78–85%.
  • N-Methylation : Treatment with methyl iodide and a base.
    • Base : Potassium carbonate.
    • Solvent : DMF, 80°C, 6 hours.
    • Yield : 62% (after purification).
Stereoselective Carbamate Installation

The exo vs. endo configuration of the carbamate group is critical for biological activity. A patented method (US20220073469A1) resolves this via chiral mandelic acid salts:

  • Step 1 : Racemic tert-butyl N-(3-azabicyclo[3.2.1]octan-1-yl)carbamate is treated with (R)-mandelic acid in heptane.
  • Step 2 : Crystallization yields the enantiomerically pure exo -carbamate.
  • Diastereomeric Excess : >98%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Carbamate Formation : Polar aprotic solvents (DMF, THF) improve yields compared to dichloromethane.
  • N-Methylation : Elevated temperatures (80–130°C) are required for complete conversion, though prolonged heating risks decomposition.

Catalytic Approaches

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling has been explored for introducing aryl substituents prior to carbamation (yield: 50–60%).

Analytical and Spectroscopic Data

Characterization by NMR and MS

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 2.30 (s, 3H, N-CH₃), 3.10–3.50 (m, 4H, bicyclic protons).
  • ESI-MS : m/z 254.2 [M+H]⁺.

X-ray Crystallography

The bicyclic core adopts a chair-like conformation with the tert-butyl group in an equatorial position (torsion angle: 43.0°).

Comparative Analysis of Methods

Method Yield (%) Stereoselectivity Scalability
Gabriel Synthesis 45 Low Moderate
RCM 55 Moderate High
Direct Carbamation 85 High (with salt resolution) High
N-Methylation 62 N/A Moderate

Industrial-Scale Considerations

  • Cost Efficiency : The use of DMF at high temperatures raises concerns about solvent recovery.
  • Green Chemistry Alternatives : Subcritical water has been explored for carbamate formation (yield: 70%, 100°C, 2 hours).

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

tert-butylN-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to excitatory amino acid transporters (EAATs), thereby inhibiting the reuptake of neurotransmitters like glutamate. This leads to an increase in extracellular levels of these neurotransmitters, which can affect various cognitive functions and potentially provide therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TBOA (tert-Butyl N-(3-azabicyclo[3.2.1]octan-1-yl)carbamate)

  • CAS : 1250997-50-2
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Key Differences: Lacks the N-methyl group present in the queried compound. Biological Activity: TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), increasing synaptic glutamate concentrations in the CNS . The N-methyl variant may exhibit altered pharmacokinetics (e.g., enhanced metabolic stability) but reduced EAAT inhibition due to steric hindrance. Applications: Primarily used in neuroscience research to study glutamate dysregulation .
Parameter tert-Butyl N-{3-azabicyclo...-N-methylcarbamate TBOA
Molecular Weight 240.3 g/mol 226.32 g/mol
Substituents N-methyl carbamate Carbamate
Biological Target Undocumented (potential CNS modulation) EAAT inhibitor
Solubility Likely low aqueous solubility Soluble in DMSO

7-Phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine Derivatives

  • Key Features: Modified with a phenoxy-pyrrolotriazolamine moiety. Biological Activity: Acts as gamma-secretase modulators for Alzheimer’s disease treatment .

3-Methyl-9-azabicyclo[3.3.1]non-2-ene Hydrochloride

  • CAS : 1823886-51-6
  • Molecular Formula : C₉H₁₆ClN
  • Key Differences: Features a 9-azabicyclo[3.3.1]nonene core, increasing ring strain compared to the 3.2.1 bicyclic system. Applications: Used as a building block in medicinal chemistry, but its smaller ring size may reduce conformational flexibility .

Stereoisomeric Variants

  • Example: tert-Butyl N-[(1R,5S)-rel-3-azabicyclo[3.2.1]octan-8-yl]carbamate .
  • Key Differences :
    • Stereochemistry at the 1R,5S positions alters receptor binding kinetics.
    • The queried compound’s N-methyl group may override stereochemical effects in certain applications.

Q & A

Q. What are the common synthetic routes for tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate, and what analytical methods validate its purity?

The synthesis typically involves cyclization to form the 3-azabicyclo[3.2.1]octane core, followed by carbamate protection with tert-butyl groups. Key steps include:

  • Core formation : Cyclization of pyrrolidine derivatives under acidic or basic conditions, as seen in related 3-azabicyclo[3.2.1]octane syntheses .
  • Carbamate introduction : Reaction with tert-butyl chloroformate in the presence of a base like triethylamine .
    Validation :
  • Purity : HPLC (≥95% purity) and LC-MS to confirm molecular weight .
  • Structural confirmation : 1^1H/13^13C NMR for functional groups, FT-IR for carbamate C=O stretching (~1700 cm1^{-1}) .

Q. How does tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate interact with biological targets like EAATs?

The compound acts as an excitatory amino acid transporter (EAAT) inhibitor, increasing synaptic glutamate concentrations. Methodologically:

  • In vitro assays : Radiolabeled 3^3H-glutamate uptake inhibition in neuronal cell lines (e.g., HEK293 expressing EAAT subtypes) .
  • Dose-response curves : EC50_{50} values typically range 1–10 µM, with selectivity assessed via comparative studies across EAAT1–3 .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Storage : -20°C in desiccated, light-protected vials to prevent hydrolysis of the carbamate group .
  • Stability : Solubility in DMSO (10–50 mM stock solutions) avoids freeze-thaw cycles; aqueous solutions degrade within 24 hours at RT .

Advanced Research Questions

Q. How can conflicting activity data between tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate analogs be resolved?

Discrepancies often arise from stereochemical variations or impurities. Strategies include:

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers, as seen in 6-azabicyclo[3.2.1]octane analogs .
  • X-ray crystallography : Determine absolute configuration (e.g., Flack parameter analysis) .
  • Biological reassessment : Compare purified enantiomers in EAAT inhibition assays to isolate stereospecific effects .

Q. What structural modifications enhance the gamma-secretase modulation potential of 3-azabicyclo[3.2.1]octane derivatives for Alzheimer’s research?

Key modifications from patent data :

Modification Effect
Phenoxy substituentsIncrease blood-brain barrier permeability
Fluorination at C8Improve metabolic stability
N-MethylationReduce off-target receptor binding
Experimental validation :
  • In vitro gamma-secretase assays : Monitor Aβ42/Aβ40 ratio changes in SH-SY5Y cells .
  • MD simulations : Predict binding to the gamma-secretase active site .

Q. How can synthetic yields for tert-butyl N-{3-azabicyclo[3.2.1]octan-1-yl}-N-methylcarbamate be optimized while minimizing racemization?

  • Catalytic systems : Use Pd/C or Ru-based catalysts for hydrogenation steps to preserve stereochemistry .
  • Low-temperature conditions : Perform carbamate coupling at 0–5°C to reduce epimerization .
  • Process analytics : Track enantiomeric excess (EE) via chiral GC or NMR with chiral shift reagents .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points (e.g., 194–196°C vs. 180–185°C)?

Variations arise from polymorphic forms or solvate formation. Mitigation steps:

  • DSC analysis : Identify polymorph transitions or dehydration events .
  • Recrystallization : Test solvents (e.g., EtOAc vs. hexane/EtOH mixtures) to isolate stable forms .

Q. Why do some studies report neuroprotective effects while others note excitotoxicity?

Dose-dependent duality is common in glutamate modulators:

  • Neuroprotection : Low doses (0.1–1 µM) enhance synaptic plasticity without overwhelming NMDA receptors .
  • Excitotoxicity : High doses (>10 µM) cause Ca2+^{2+} overload; validate via live-cell calcium imaging (e.g., Fluo-4 AM dye) .

Methodological Tables

Q. Table 1. Comparison of 3-azabicyclo[3.2.1]octane Derivatives

CompoundSubstituentsBiological Activity (EC50_{50})Reference
TBOAN-Methyl, tert-butylEAAT inhibition: 2.5 µM
7-Phenoxy derivativePhenoxy, C8-FGamma-secretase modulation
6,7-Dimethyl analogN-Methyl, C7-endo-methylAnalgesic (ED50_{50}: 0.8 mg/kg)

Q. Table 2. Stability Under Different Storage Conditions

ConditionDegradation Rate (per month)Key Degradants Identified
-20°C, desiccated<1%None
4°C, ambient humidity5–10%Hydrolyzed carbamate
RT, light-exposed>20%Oxidized bicyclic core

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